![molecular formula C21H14Cl3N3O2 B2367339 3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923141-24-6](/img/structure/B2367339.png)
3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H14Cl3N3O2 and its molecular weight is 446.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Straightforward Synthesis Pathways
The synthesis of pyrido[2,3-d]pyrimidine derivatives, including the specific compound , has been explored through various methodologies, emphasizing the straightforward synthesis from readily available starting materials. For instance, a method starting from 2-chloropyridine-3-carboxylic acid enables the creation of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones with diverse substituents, showcasing significant variability in their biopharmaceutical properties (Jatczak et al., 2014).
Efficient Synthesis Techniques
Research into the synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones through three-component, one-pot processes highlights efficient pathways for creating these compounds, which could include the targeted compound or its analogs (Bazgir et al., 2008).
Pharmacological Applications
Biological Activity Exploration
Studies on pyrimidine derivatives reveal their potential in exhibiting analgesic, anti-inflammatory, and antimicrobial activities. This is exemplified by the synthesis of a new group of pyrimidine derivatives of indane-1,3-dione, indicating the broader applicability of such compounds in medicinal chemistry (Giles et al., 2011).
Antimicrobial and Antifungal Activities
The synthesis of new Schiff Bases of pyrido[1,2-a] pyrimidine derivatives with certain amino acids has been shown to yield compounds with promising antibacterial and antifungal activities. This underscores the potential of pyrido[2,3-d]pyrimidine derivatives in contributing to the development of new antimicrobial agents (Alwan et al., 2014).
Material Science and Sensor Development
Photophysical Properties and pH-sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives demonstrate their utility in developing novel colorimetric pH sensors and logic gates, leveraging their distinct photophysical properties for specific applications (Yan et al., 2017).
Environmental and Catalytic Applications
Catalysis and Green Chemistry
A notable application involves the use of thiourea dioxide in water as a recyclable catalyst for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones, emphasizing the role of green chemistry principles in the preparation of pyrido[2,3-d]pyrimidine derivatives (Verma & Jain, 2012).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(2,4-dichlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3O2/c22-15-6-3-13(4-7-15)11-27-20(28)19-18(2-1-9-25-19)26(21(27)29)12-14-5-8-16(23)10-17(14)24/h1-10H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBSBEWSTYSQHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)Cl)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.